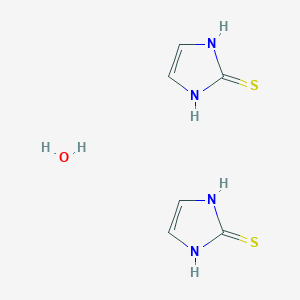
1,3-Dihydroimidazole-2-thione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroimidazole-2-thione;hydrate is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dihydroimidazole-2-thione;hydrate can be synthesized through several methods. One common method involves the reaction of hydrazine with bromoketones and potassium thiocyanate . This reaction typically occurs under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroimidazole-2-thione;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding imidazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dihydroimidazole-2-thione;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an antithyroid agent and in the treatment of certain cancers.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Dihydroimidazole-2-thione;hydrate involves its interaction with various molecular targets. For instance, its antithyroid activity is attributed to its ability to inhibit the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones . In cancer treatment, it may exert its effects by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways .
Comparaison Avec Des Composés Similaires
1,3-Dihydroimidazole-2-thione;hydrate can be compared with other similar compounds such as:
Imidazolidine-2-thione: This compound is similar but lacks the hydration component, which can affect its solubility and reactivity.
Similar Compounds
- Imidazole
- Imidazolidine-2-thione
- 1,3-Dihydro-2H-imidazol-2-one
Propriétés
Numéro CAS |
90176-55-9 |
|---|---|
Formule moléculaire |
C6H10N4OS2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
1,3-dihydroimidazole-2-thione;hydrate |
InChI |
InChI=1S/2C3H4N2S.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H,(H2,4,5,6);1H2 |
Clé InChI |
RURKRUSKFCYAES-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=S)N1.C1=CNC(=S)N1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


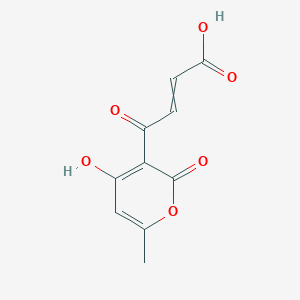
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
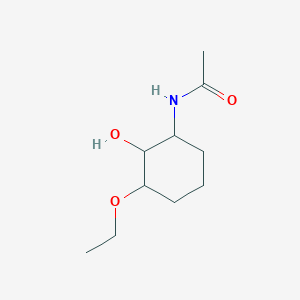
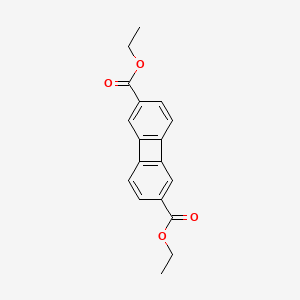
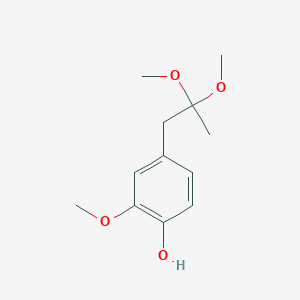

![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
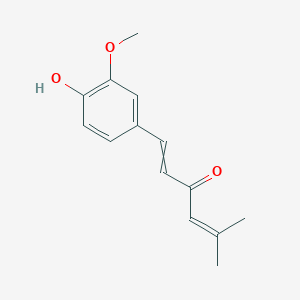
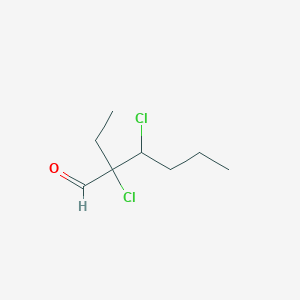
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

